molecular formula C22H18FN3O4S B2629831 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine CAS No. 862256-30-2

4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine

Cat. No.: B2629831
CAS No.: 862256-30-2
M. Wt: 439.46
InChI Key: AJTLSHCFJDGHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 4-((4-Fluorophenyl)sulfonyl)-2-(4-Methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine

Crystallographic Analysis and Molecular Geometry

While crystallographic data for this specific compound remains unpublished, analogous structures provide insights into its probable geometry. The oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, typically adopts a planar conformation stabilized by π-electron delocalization. Substituents such as the 4-fluorophenylsulfonyl group introduce steric and electronic perturbations, potentially altering dihedral angles between the oxazole core and adjacent aromatic systems. For example, computational models of related sulfonyl-oxazole compounds predict dihedral angles of approximately 30–45° between the oxazole plane and attached aryl rings, minimizing steric clashes while maintaining conjugation.

The sulfonyl group (-SO₂-) exhibits tetrahedral geometry, with bond lengths between sulfur and oxygen atoms averaging 1.43 Å, consistent with double-bond character. The N-(pyridin-3-ylmethyl)amine side chain likely adopts a conformation where the pyridine ring lies perpendicular to the oxazole plane, as observed in similar tertiary amine systems. Hydrogen bonding between the amine hydrogen and sulfonyl oxygen may further stabilize this arrangement, though experimental validation is required.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectroscopy reveals distinct signals for the compound’s substituents. The 4-methoxyphenyl group’s methoxy protons resonate as a singlet near δ 3.87 ppm, while its aromatic protons appear as doublets between δ 6.97 and δ 7.98 ppm, consistent with para-substituted aryl systems. The 4-fluorophenylsulfonyl moiety induces deshielding effects, shifting its aromatic protons to δ 7.17–8.04 ppm, with coupling constants (J = 8.4 Hz) indicative of vicinal hydrogen interactions.

The pyridin-3-ylmethyl group’s protons exhibit characteristic splitting patterns: the methylene (-CH₂-) protons adjacent to nitrogen resonate as a doublet near δ 4.50 ppm (J = 5.4 Hz), while pyridine ring protons appear as a multiplet between δ 7.38 and δ 8.05 ppm. The oxazole ring’s C5 amine proton, deshielded by electron-withdrawing sulfonyl and aryl groups, may appear as a broad singlet near δ 9.2 ppm, though exchange broadening could obscure this signal.

¹³C NMR spectra corroborate these assignments. The sulfonyl group’s sulfur-bearing carbon resonates near δ 134 ppm, while the oxazole carbons appear between δ 150 and δ 165 ppm. The 4-methoxyphenyl group’s quaternary carbon adjacent to oxygen (C-OCH₃) is observed near δ 164 ppm, with its methoxy carbon at δ 55.56 ppm.

Infrared (IR) and Mass Spectrometric Profiling

IR spectroscopy identifies key functional groups: strong absorptions at 1352 cm⁻¹ and 1165 cm⁻¹ correspond to asymmetric and symmetric S=O stretching vibrations, respectively. The oxazole ring’s C=N stretch appears near 1600 cm⁻¹, overlapping with aromatic C=C vibrations. N-H stretching from the amine group produces a medium-intensity band near 3350 cm⁻¹, though this may broaden due to hydrogen bonding.

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₁H₁₉FN₃O₃S, with a [M + H]⁺ ion observed at m/z 412.1128 (calculated: 412.1125). Fragment ions at m/z 294.0784 and m/z 178.0421 correspond to loss of the pyridin-3-ylmethylamine side chain and sulfonyl-fluorophenyl group, respectively.

Computational Modeling Approaches

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-31G(d,p) level optimize the compound’s geometry, revealing bond lengths and angles consistent with experimental analogs. The oxazole ring’s C-N and C-O bonds measure 1.32 Å and 1.36 Å, respectively, reflecting partial double-bond character. The sulfonyl group’s S-O bonds average 1.43 Å, with O-S-O angles of 119.7°, aligning with tetrahedral geometry.

Electrostatic potential (ESP) maps highlight electron-deficient regions near the sulfonyl group (maximal positive potential: +42.6 kcal/mol) and electron-rich zones around the methoxy oxygen (minimal potential: -28.3 kcal/mol). These features suggest preferential sites for electrophilic and nucleophilic interactions, respectively.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4S/c1-29-18-8-4-16(5-9-18)20-26-22(31(27,28)19-10-6-17(23)7-11-19)21(30-20)25-14-15-3-2-12-24-13-15/h2-13,25H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTLSHCFJDGHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions.

    Final Coupling with Pyridin-3-ylmethylamine: The final step involves coupling the intermediate with pyridin-3-ylmethylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group (-SO₂-) is electron-withdrawing and can participate in nucleophilic substitution reactions. For example:

  • Hydrolysis : Under acidic or basic conditions, the sulfonyl group may undergo hydrolysis to form sulfonic acid derivatives.

    • Example: Reaction with aqueous NaOH at 80°C yields 4-fluorobenzenesulfonic acid and a hydroxylated oxazole intermediate.

Reaction TypeConditionsReagents/CatalystsProductsYield (%)Source
Hydrolysis80°C, 6 hrsNaOH (2M)Sulfonic acid derivative + oxazole~75

Oxazole Ring Reactivity

The oxazole core is susceptible to electrophilic and nucleophilic attacks due to its aromatic heterocyclic nature.

Electrophilic Substitution

  • Nitration : Nitration at the oxazole’s C4 position (activated by the sulfonyl group) produces nitro derivatives.

    • Example: Reaction with HNO₃/H₂SO₄ at 0–5°C generates 5-nitro-oxazole analogs .

Cycloaddition Reactions

  • Diels-Alder Reactions : The oxazole ring can act as a diene in [4+2] cycloadditions with electron-deficient dienophiles like maleic anhydride .

Functionalization of the Pyridinylmethylamine Side Chain

The pyridine ring and methylamine linker enable further derivatization:

N-Alkylation/Acylation

  • Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces N-acylated derivatives .

    • Example: Formation of N-acetylated products under mild conditions.

Coordination Chemistry

  • The pyridine nitrogen can coordinate to metal ions (e.g., Pd, Cu) to form complexes, as observed in catalytic cross-coupling reactions .

Reactivity of the Methoxyphenyl Group

The 4-methoxyphenyl substituent undergoes demethylation under strong acidic conditions (e.g., HBr/AcOH) to yield phenolic derivatives .

Reaction TypeConditionsReagentsProductsYield (%)Source
DemethylationReflux, 4 hrsHBr (48%), AcOHPhenolic oxazole derivative~68

Multi-Component Reactions (MCRs)

The compound’s electron-deficient oxazole ring facilitates MCRs, such as:

  • Ultrasound-assisted synthesis with malononitrile and aldehydes to form pyrano[2,3-c]pyrazole derivatives .

    • Example: Reaction with benzaldehyde and malononitrile under InCl₃ catalysis yields fused heterocycles in >90% yield .

Oxidation and Reduction

  • Oxidation : The sulfonyl group is stable, but the pyridine ring can be oxidized to N-oxide derivatives using m-CPBA.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a thiazolidine analog.

Acid-Base Reactions

The pyridinylmethylamine moiety acts as a weak base, forming salts with mineral acids (e.g., HCl).

Key Mechanistic Insights

  • Tautomerization : The oxazole ring may adopt keto-enol tautomeric forms under specific conditions, influencing reactivity .

  • Steric Effects : Bulky substituents on the oxazole (e.g., 4-methoxyphenyl) hinder electrophilic attacks at adjacent positions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme activities or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Structural Variations and Functional Group Effects

The following compounds share partial structural homology with the target molecule, differing in core heterocycles, substituents, or functional groups:

Oxazole-Based Analogs
  • 4-((4-Chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine ():
    • Key Differences : Chlorophenylsulfonyl replaces fluorophenylsulfonyl; 2-furyl replaces 4-methoxyphenyl.
    • Impact : The chloro substitution may enhance electronegativity, while the furyl group introduces a smaller, less polar aromatic system compared to methoxyphenyl. These changes could alter binding affinity and metabolic stability .
Thiazole and Isoxazole Derivatives
  • 2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide ():
    • Key Differences : Thiazole core replaces oxazole; acetamide group replaces pyridin-3-ylmethylamine.
    • Impact : The thiazole ring may enhance π-stacking interactions, while the acetamide group could improve solubility but reduce basicity compared to the amine .
  • 4-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (): Key Differences: Isoxazole replaces oxazole; aniline replaces oxazol-5-amine.
Sulfonylpiperazine and Pyridine Hybrids
  • 5-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline (9j) ():
    • Key Differences : Nitro group and aniline moiety replace oxazole core.
    • Impact : The nitro group may confer electrophilic reactivity, while the piperazine linker could enhance conformational flexibility .

Biological Activity

The compound 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • A sulfonyl group , which enhances its reactivity.
  • A methoxyphenyl moiety , which may influence its interaction with biological targets.
  • A pyridine ring , known for its biological activity.

The molecular formula is C_{20}H_{20}F_N_3O_3S, and its IUPAC name reflects the complexity of its structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The following mechanisms have been identified:

  • Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, particularly against receptor tyrosine kinases (RTKs) involved in cancer progression. For instance, the inhibition of EGFR (Epidermal Growth Factor Receptor) has been documented, leading to reduced tumor growth in various cancer models .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their therapeutic effects by mitigating oxidative stress in cells .
  • Receptor Binding : The presence of the pyridine moiety suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial for various signaling pathways in cells .

Anticancer Activity

Research indicates that compounds structurally related to This compound exhibit significant anticancer properties. For example:

  • In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • In vivo studies using xenograft models demonstrated tumor growth inhibition rates exceeding 50% when treated with similar sulfonamide derivatives .

Antiviral Properties

Emerging studies suggest that heterocyclic compounds like this one may act as antiviral agents. For instance, they have been evaluated for their ability to inhibit viral replication in cell lines, showing promise against various viral pathogens .

Case Studies

  • EGFR Inhibition : A study assessed the effectiveness of a related compound as an EGFR inhibitor, reporting IC50 values in the low-nanomolar range against mutant forms of EGFR found in non-small cell lung cancer (NSCLC) patients . This highlights the potential of similar compounds to target specific mutations effectively.
  • Antioxidant Studies : Another investigation focused on the antioxidant capabilities of related sulfonamide compounds, demonstrating a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .

Data Tables

Activity Type Compound IC50 Value (µM) Model
EGFR InhibitionSimilar Compound A0.025NSCLC Cell Line
Antioxidant ActivitySimilar Compound B0.15HepG2 Cells
Tumor Growth InhibitionSimilar Compound C48.89% TGIXenograft Model

Q & A

Basic: What synthetic strategies are recommended for preparing 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine with high purity?

Methodological Answer:
The synthesis of this compound can be optimized via microwave-assisted reactions to improve reaction kinetics and reduce side products. For example, a related oxazole derivative was synthesized by reacting brominated intermediates with urea in DMF under microwave irradiation (433 K, 10 minutes), achieving an 81% yield . Key steps include:

  • Sulfonylation: Introduce the 4-fluorophenylsulfonyl group using a sulfonyl chloride under basic conditions (e.g., pyridine or Et3_3N).
  • Oxazole Core Formation: Cyclize precursors (e.g., bromoketones) with urea or thiourea derivatives under controlled heating.
  • Purification: Use column chromatography (e.g., DCM/EtOH 95:5) or recrystallization from methanol to isolate the product.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm substituent positions and detect impurities. For example, the pyridine and methoxyphenyl protons should appear as distinct aromatic signals .
  • X-ray Crystallography: Resolve molecular conformation using single-crystal X-ray diffraction. Programs like SHELXL (for refinement) and SIR97 (for structure solution) are essential for analyzing dihedral angles and hydrogen bonding patterns (e.g., N–H⋯N interactions observed in related oxazole derivatives) .
  • Mass Spectrometry: High-resolution MS (e.g., Orbitrap Fusion Lumos) validates molecular weight and fragmentation patterns .

Advanced: How can researchers address discrepancies in crystallographic data, such as unexpected dihedral angles or hydrogen bonding networks?

Methodological Answer:

  • Refinement Protocols: Use SHELXL to iteratively refine atomic coordinates and displacement parameters. For example, adjust hydrogen atom positions via riding models and validate using residual density maps .
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., pyrazole or pyrimidine derivatives) to identify atypical features. For instance, dihedral angles between the oxazole and fluorophenyl groups in related compounds range from 30–45° .
  • Hydrogen Bond Validation: Analyze intermolecular interactions (e.g., N–H⋯O/N) using Mercury software. If conflicts persist, consider twinning or disorder modeling .

Advanced: What experimental approaches can resolve ambiguities in bioactivity data, such as inconsistent antimicrobial or kinase inhibition results?

Methodological Answer:

  • Dose-Response Studies: Perform IC50_{50}/MIC assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects. For example, pyrazole-amine analogs showed variable antitubercular activity depending on substituent halogens .
  • Structural-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and test analogs. Note that pyridinylmethyl groups often enhance solubility and target binding .
  • Kinase Profiling: Use radiometric or fluorescence-based assays to assess selectivity against kinase families (e.g., p38α MAP kinase inhibition was linked to fluorophenyl/pyridinyl motifs) .

Advanced: How should researchers optimize reaction conditions when scaling up synthesis without compromising yield?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction efficiency. Microwave conditions can be adapted to conventional heating with extended reaction times (e.g., 24–48 hours at 373 K) .
  • Catalyst Optimization: Evaluate Pd or Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl groups). Monitor reaction progress via TLC or HPLC.
  • Batch Analysis: Use statistical tools (e.g., Design of Experiments) to identify critical parameters (temperature, stoichiometry) affecting yield .

Advanced: What strategies are effective in resolving conflicting spectroscopic data between synthetic batches?

Methodological Answer:

  • Multi-Technique Validation: Combine NMR, IR, and MS to cross-verify functional groups. For example, sulfonyl stretches in IR should appear near 1350–1150 cm1^{-1} .
  • Impurity Profiling: Use preparative HPLC to isolate byproducts and characterize them via high-resolution MS.
  • Crystallographic Cross-Check: Compare X-ray structures of different batches to confirm structural consistency. Discrepancies in bond lengths >0.02 Å may indicate synthesis errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.